

## Ac-LETD-AFC stability and storage conditions

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Compound of Interest		
Compound Name:	Ac-LETD-AFC	
Cat. No.:	B590920	Get Quote

## **Ac-LETD-AFC Technical Support Center**

Welcome to the technical support center for the fluorogenic caspase-8 substrate, **Ac-LETD-AFC**. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this product effectively in their experiments. Here you will find answers to frequently asked questions, troubleshooting guidance for common issues, and detailed experimental protocols.

## **Frequently Asked Questions (FAQs)**

Q1: What are the recommended storage and handling conditions for Ac-LETD-AFC?

A1: For optimal performance and stability, **Ac-LETD-AFC** should be stored at -20°C.[1][2][3] The product is shipped at room temperature for continental US deliveries, but long-term storage should be at the recommended frozen temperature.[1][2] When preparing stock solutions, it is advised to dissolve the compound in high-quality dimethyl sulfoxide (DMSO).[1] To prevent degradation from moisture, allow the vial to reach room temperature before opening. It is also recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

- Q2: What is the stability of **Ac-LETD-AFC** under proper storage conditions?
- A2: When stored correctly at -20°C, **Ac-LETD-AFC** is stable for at least four years.[1][2]
- Q3: What are the optimal excitation and emission wavelengths for detecting the cleaved AFC fluorophore?



A3: The free 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore, released upon cleavage of **Ac-LETD-AFC** by active caspase-8, can be detected with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[1][2] Some protocols may use slightly different wavelengths, such as an excitation of 360 nm and emission of 460 nm, so it is advisable to optimize settings for your specific instrument.[4]

Q4: In which solvent is Ac-LETD-AFC soluble?

A4: Ac-LETD-AFC is soluble in DMSO at a concentration of 10 mg/mL.[1]

**Product Data Summary** 

Parameter	Value	Reference
Storage Temperature	-20°C	[1][2][3]
Stability	≥ 4 years	[1][2]
Formulation	Crystalline solid	[1][3]
Solubility	10 mg/mL in DMSO	[1]
Excitation Wavelength	~400 nm	[1][2]
Emission Wavelength	~505 nm	[1][2]
Molecular Weight	729.7 g/mol	[3]
Purity	≥95%	[3]

## **Troubleshooting Guide**



Issue	Possible Cause(s)	Suggested Solution(s)
High background fluorescence	- Substrate degradation Non- specific protease activity Contaminated reagents or buffers.	- Ensure proper storage of Ac- LETD-AFC at -20°C and protect from light Prepare fresh substrate solution for each experiment Include a caspase-8 inhibitor control to assess non-specific cleavage. - Use fresh, high-purity reagents and buffers.
Low or no signal	- Inactive caspase-8 Insufficient cell lysis Incorrect filter set on the fluorometer Sub-optimal substrate concentration.	- Ensure that the apoptotic stimulus is effective for your cell type and that the time point for measurement is appropriate Optimize the cell lysis procedure to ensure the release of caspases Verify that the excitation and emission wavelengths on your instrument are set correctly for AFC Titrate the Ac-LETD-AFC concentration to find the optimal working concentration for your assay.
Inconsistent results between wells/replicates	- Pipetting errors Uneven cell seeding Temperature fluctuations during incubation.	- Use calibrated pipettes and ensure accurate and consistent pipetting Ensure a homogenous cell suspension before seeding and check for even cell distribution in the plate Maintain a constant and uniform temperature during the assay incubation.
Signal decreases over time	- Photobleaching of the AFC fluorophore Instability of the	- Minimize the exposure of the samples to light Take



cleaved product.

readings at a fixed time point after substrate addition.

# Experimental Protocols Caspase-8 Activity Assay in Cell Lysates

This protocol provides a general guideline for measuring caspase-8 activity in cell lysates using **Ac-LETD-AFC**. Optimization may be required for specific cell types and experimental conditions.

#### Materials:

- Cells of interest
- · Apoptosis-inducing agent
- Phosphate-Buffered Saline (PBS)
- Cell Lysis Buffer (e.g., 1% Nonidet P-40, 200 mM NaCl, 20 mM Tris/HCl pH 7.4, with protease inhibitors)
- Ac-LETD-AFC
- DMSO
- Reaction Buffer (e.g., 10 mM HEPES, pH 7.4, containing 220 mM Mannitol, 68 mM Sucrose, 2 mM NaCl, 2.5 mM KH<sub>2</sub>PO<sub>4</sub>, 0.5 mM EGTA, 2 mM MgCl<sub>2</sub>, 5 mM Pyruvate, 0.1 mM PMSF, and 1 mM Dithiothreitol)
- 96-well microplate (black, clear bottom recommended)
- Fluorometer

#### Procedure:

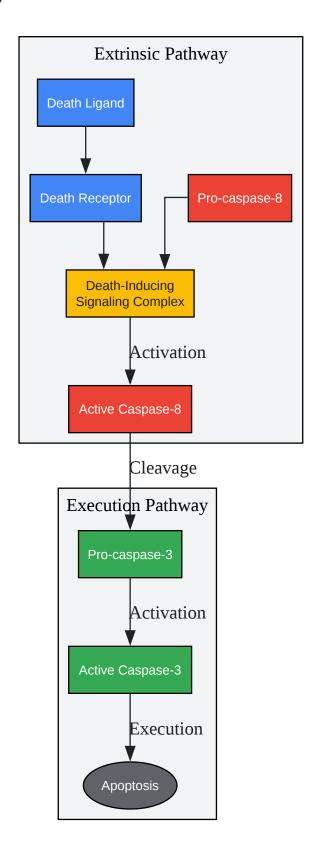
Cell Culture and Treatment:



- Culture cells to the desired confluency.
- Induce apoptosis using the desired treatment and incubate for the appropriate duration.
   Include an untreated control group.
- Cell Lysis:
  - Harvest the cells and wash once with ice-cold PBS.
  - Centrifuge the cells and discard the supernatant.
  - Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
  - Incubate on ice for 10-15 minutes with occasional vortexing.
  - Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
  - Carefully collect the supernatant containing the cell lysate.
- Caspase-8 Activity Assay:
  - Prepare a stock solution of Ac-LETD-AFC in DMSO.
  - $\circ$  Dilute the **Ac-LETD-AFC** stock solution in the Reaction Buffer to the desired final concentration (e.g., 50-100  $\mu$ M).
  - In a 96-well plate, add a specific amount of cell lysate protein to each well.
  - Add the Ac-LETD-AFC solution to each well to initiate the reaction.
  - Include a blank control (Reaction Buffer with substrate, no lysate) and a negative control (lysate from untreated cells). A positive control with purified active caspase-8 can also be included.
  - Incubate the plate at 37°C, protected from light.
  - Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm at various time points or at a fixed endpoint.



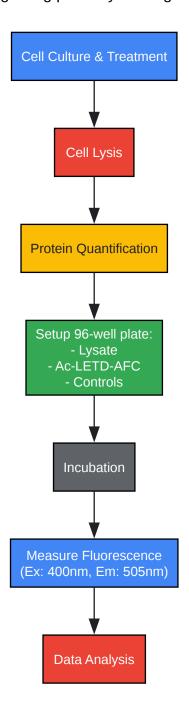
## **Visualizations**



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Caption: The extrinsic apoptosis signaling pathway leading to the activation of Caspase-8.



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Caption: A typical experimental workflow for a caspase-8 activity assay using Ac-LETD-AFC.



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